5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine
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Overview
Description
5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine is a heterocyclic compound that contains a thiazolidine ring Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine typically involves the reaction of 4-isopropylaniline with 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with thiourea to form the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazolidine ring into a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: The thiazolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolidines, sulfoxides, and sulfones .
Scientific Research Applications
5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. It can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-carboxylic acid: Used as a precursor for the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
5-methyl-N-(4-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9(2)11-4-6-12(7-5-11)15-13-14-8-10(3)16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRNHQPHMUBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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